6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFFADNAAATAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step procedure:
Formation of the Pyridazine Ring: : Start with an appropriately substituted hydrazine and an alpha-keto ester to construct the pyridazine ring.
Triazole Formation:
Thioether Introduction: : This compound features an isopropylthio group, usually introduced through nucleophilic substitution using an appropriate thiol.
Industrial Production Methods
Industrial methods might utilize more robust and scalable conditions:
Catalysis: : Employing metal catalysts to speed up reactions.
Optimization: : Reaction optimization to achieve higher yields and purity.
Solvent Systems: : Utilizing environmentally friendly solvent systems to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:
Oxidation: : The thioether group can be oxidized to sulfoxides or sulfones under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro or azo intermediates, if present, can be reduced using agents like sodium borohydride.
Substitution: : Halogenated analogs can be substituted at different positions using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, hydrogen gas with Pd-C catalyst
Substitution: : Halogens, organometallics for nucleophilic substitution
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, hydroxylamines
Substitution: : Various substituted triazolopyridazines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules and can act as a ligand in coordination chemistry due to its multiple donor sites.
Biology
In biological sciences, derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties. These activities are often attributed to the interaction of the compound with biological targets like enzymes or DNA.
Medicine
The triazolopyridazine scaffold is being investigated for its therapeutic potential. Compounds similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine show promise as drug candidates for conditions such as cancer, infections, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as specialty polymers or coatings with unique properties, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the specific derivative and its intended application.
Pathways Involved: : It may inhibit enzyme activity by binding to the active site, or it might intercalate into DNA, disrupting replication processes in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications and Substituent Effects
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing biological activity and selectivity. Key comparisons include:
PDE4 Inhibitors
- Compound 18 [(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine]: Substituents: Bulky, oxygen-rich groups at position 6 (tetrahydrofuran-3-yloxy) and methoxy-phenyl at position 3. Activity: Potent PDE4A inhibitor (IC50 < 10 nM) with >100-fold selectivity over other PDE isoforms .
BRD4 Bromodomain Inhibitors
- Compound 5 (from ):
- Substituents : Trifluoromethyl at position 3 and indole-derived amines at position 4.
- Activity : IC50 of 1.2 µM against BRD4 BD1, with improved potency in derivatives (e.g., Compound 7 , IC50 = 0.45 µM) .
- Comparison : The p-tolyl group in the target compound lacks the electron-withdrawing properties of trifluoromethyl, which may reduce affinity for bromodomains but enhance interactions with hydrophobic pockets.
GABAA Receptor Modulators
- TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine]:
- Substituents : Fluorophenyl at position 3 and triazolylmethoxy at position 5.
- Activity : Selective agonist for α2/α3-containing GABAA receptors, anxiolytic without sedation .
- Comparison : The isopropylthio group in the target compound replaces the triazolylmethoxy, likely reducing hydrogen-bonding capacity and altering receptor subtype selectivity.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C15H16N4S | 296.38 | 6-isopropylthio, 3-p-tolyl | 3.5 | Low (lipophilic) |
| Compound 18 (PDE4 inhibitor) | C23H24N4O5 | 452.47 | 6-tetrahydrofuran-3-yloxy | 2.8 | Moderate |
| Compound 7 (BRD4 inhibitor) | C14H13F3N6 | 334.29 | 6-(5-fluoroindol-3-yl) | 3.1 | Low |
| TPA023 (GABAA agonist) | C19H21F3N6O | 430.41 | 6-triazolylmethoxy | 3.2 | Moderate |
*LogP values estimated using fragment-based methods.
Selectivity and Therapeutic Potential
- PDE4 Selectivity: Compounds like 18 show isoform-specific inhibition (PDE4A/B/C/D), whereas the target compound’s isopropylthio group may favor interactions with non-PDE targets due to increased hydrophobicity .
- BRD4 vs. GABAA : The absence of polar groups (e.g., trifluoromethyl or triazolylmethoxy) in the target compound suggests a divergent target profile, possibly偏向 toward kinase or protease inhibition.
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is characterized by the presence of a triazole ring fused with a pyridazine moiety. The isopropylthio and p-tolyl substituents contribute to its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C13H15N3S
- Molecular Weight : 253.35 g/mol
Research indicates that compounds within the triazolo class exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, disrupting fungal cell membrane synthesis.
- Antitumor Effects : Some studies suggest that triazoles can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
- Neuropharmacological Effects : Certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.
Pharmacological Profiles
The pharmacological activity of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various fungal strains | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter release |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole compounds demonstrated that derivatives similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant activity against Candida albicans and Aspergillus niger. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for effective strains.
Study 2: Antitumor Activity
In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines. This suggests a promising avenue for further development as an anticancer agent.
Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological effects indicated that the compound could enhance synaptic plasticity in hippocampal neurons. This effect was attributed to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under acidic or basic catalysis (e.g., using acetic anhydride or NaH in ethanol) .
- Step 2 : Introduction of the isopropylthio group via nucleophilic substitution reactions. Thiol-containing reagents (e.g., isopropylthiol) are reacted with chlorinated intermediates under reflux in aprotic solvents like DMF or acetonitrile .
- Key parameters : Temperature (80–120°C), solvent polarity, and catalyst selection significantly affect yields. Microwave-assisted synthesis can reduce reaction times by 40–60% .
Table 1 : Optimization of reaction conditions for Step 2
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 100 | 72 |
| Acetonitrile | Et₃N | 80 | 65 |
| THF | NaH | 60 | 58 |
Q. How is the compound characterized, and what analytical methods ensure purity?
- Structural confirmation : ¹H/¹³C NMR spectroscopy (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Purity assessment : HPLC with UV detection (≥98% purity, C18 column, acetonitrile/water mobile phase) .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and packing interactions (e.g., C–H···π interactions in the triazole ring) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the triazolopyridazine core, and how do substituents influence reactivity?
The core forms via a Huisgen-type cycloaddition or thermal ring transformation:
- Mechanism : Chloropyridazine derivatives react with hydrazines to form hydrazone intermediates, followed by intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate cyclization, while bulky substituents (e.g., isopropylthio) may sterically hinder ring closure, requiring higher temperatures .
Table 2 : Substituent effects on cyclization kinetics
| Substituent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| -Cl | 0.45 | 85 |
| -S-iPr | 0.28 | 102 |
| -OCH₃ | 0.35 | 93 |
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
- Key modifications : Varying the p-tolyl group (e.g., replacing with 3,4-dimethoxyphenyl) enhances binding to kinase targets by 30–50% .
- Bioisosteric replacements : Substituting the isopropylthio with methylsulfonyl improves solubility but reduces cell permeability .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .
- Metabolic stability : Conflicting in vitro/in vivo results often stem from cytochrome P450-mediated degradation. Use hepatic microsome assays (e.g., rat liver S9 fractions) to assess metabolic pathways .
Q. What computational approaches predict the compound’s photophysical or electronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
